1-(4-fluorobenzyl)-N-(3-hydroxyphenyl)-5-oxopyrrolidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-fluorobenzyl)-N-(3-hydroxyphenyl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyrrolidine ring, a fluorobenzyl group, and a hydroxyphenyl group, making it a unique molecule with interesting chemical properties.
Preparation Methods
The synthesis of 1-(4-fluorobenzyl)-N-(3-hydroxyphenyl)-5-oxopyrrolidine-3-carboxamide involves multiple steps. One common method includes the following steps:
Preparation of p-fluorobenzyl bromide: This involves the reaction of 4-fluorotoluene with N-bromosuccinimide (NBS) in the presence of benzoyl peroxide (BPO) as an initiator.
Formation of the pyrrolidine ring: This step involves the cyclization of appropriate precursors under specific conditions.
Coupling reactions: The final step involves coupling the fluorobenzyl and hydroxyphenyl groups to the pyrrolidine ring under controlled conditions.
Chemical Reactions Analysis
1-(4-fluorobenzyl)-N-(3-hydroxyphenyl)-5-oxopyrrolidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the fluorobenzyl group.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-fluorobenzyl)-N-(3-hydroxyphenyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The fluorobenzyl and hydroxyphenyl groups play a crucial role in binding to these targets, influencing various biochemical pathways. Detailed studies are required to fully elucidate the exact mechanism and pathways involved.
Comparison with Similar Compounds
1-(4-fluorobenzyl)-N-(3-hydroxyphenyl)-5-oxopyrrolidine-3-carboxamide can be compared with other similar compounds such as:
- 4-(1-benzofuran-2-ylcarbonyl)-1-{5-[(4-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-hydroxy-5-(3-hydroxyphenyl)-1,5-dihydro-2H-pyrrol-2-one
- 2-(4-Fluorophenyl)indole
These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture, which can lead to different chemical properties and applications.
Properties
Molecular Formula |
C18H17FN2O3 |
---|---|
Molecular Weight |
328.3 g/mol |
IUPAC Name |
1-[(4-fluorophenyl)methyl]-N-(3-hydroxyphenyl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C18H17FN2O3/c19-14-6-4-12(5-7-14)10-21-11-13(8-17(21)23)18(24)20-15-2-1-3-16(22)9-15/h1-7,9,13,22H,8,10-11H2,(H,20,24) |
InChI Key |
UWCUCMZJKSGJMA-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN(C1=O)CC2=CC=C(C=C2)F)C(=O)NC3=CC(=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.